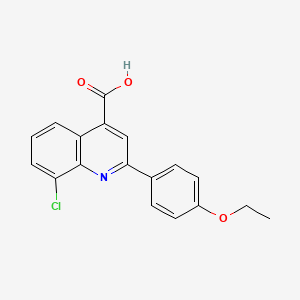

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial production methods may involve the use of transition metal-catalyzed reactions, ionic liquid-mediated reactions, or green chemistry protocols to enhance yield and reduce environmental impact . For example, using enaminone as a replacement for 1,3-dicarbinols has been shown to improve yield and practicality .

Analyse Des Réactions Chimiques

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or tetrahydrofuran, and controlled temperatures . Major products formed from these reactions include substituted quinoline derivatives with potential biological activities .

Applications De Recherche Scientifique

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in enzyme function . Additionally, it can interfere with cellular pathways by modulating receptor activity or altering signal transduction processes .

Comparaison Avec Des Composés Similaires

Similar compounds to 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid include other quinoline derivatives such as:

- 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

- 2-(4-Ethoxyphenyl)-4-quinolinecarboxylic acid

- 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .

Activité Biologique

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₁₈H₁₄ClNO₃

- Molecular Weight : 327.76 g/mol

- Structure : The compound features a quinoline backbone with a chloro substituent and an ethoxyphenyl moiety, enhancing its lipophilicity and biological activity compared to other quinoline derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, positioning it as a candidate for antibiotic development. The compound's structural attributes contribute to its ability to disrupt bacterial cell functions.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against breast cancer and other malignancies. Studies have demonstrated that quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II, which is crucial for DNA replication and transcription.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules:

- Enzyme Inhibition : This compound has been shown to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP) and other alkaline phosphatases, leading to altered cellular signaling and metabolism.

- Molecular Docking Studies : Molecular docking simulations suggest that the compound binds effectively to the active sites of target enzymes, which may result in significant inhibitory effects on their activity .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- In vitro studies have demonstrated that this compound exhibits potent activity against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent.

-

Anticancer Activity :

- A study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent. The IC50 values for various cancer cell lines indicated significant cytotoxic effects at low concentrations.

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C₁₈H₁₄ClNO₃ | 327.76 g/mol | Antimicrobial, Anticancer |

| Chloroquine | C₁₈H₁₄ClN₃ | 319.86 g/mol | Antimalarial |

| Quinine | C₂₁H₂₄N₂O₂ | 324.43 g/mol | Antimalarial |

The unique substitution pattern of this compound may enhance its pharmacological profile compared to other quinoline derivatives like chloroquine and quinine, which are primarily used for malaria treatment.

Propriétés

IUPAC Name |

8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXSKZHAGHBZEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.